Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
Description
Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a nitrogen-rich heterocyclic compound characterized by a fused triazole-pyridine core and an ester functional group at the 6-position. This scaffold is structurally versatile, enabling diverse pharmacological and agrochemical applications. Its synthesis typically involves multi-component reactions (MCRs) using precursors like substituted aldehydes, triazole derivatives, and β-keto esters . The ester group enhances lipophilicity, influencing bioavailability and membrane permeability, while the triazole-pyridine system enables interactions with biological targets such as enzymes and receptors .
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-4-8-10-6-11-12(8)5-7/h3-6H,2H2,1H3 |
InChI Key |
ZEEFFBJYFZGJMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C(=NC=N2)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis ofTriazolo[1,5-a]Pyridine-6-Carboxylic Acid
Reagents :
- Ethyl 5-amino-1,2,4-triazole-3-carboxylate (1.0 equiv)
- 1-Phenylbutane-1,3-dione (1.1 equiv)
- Acetic acid (solvent)
Procedure :
- Reflux ethyl 5-amino-1,2,4-triazole-3-carboxylate and 1-phenylbutane-1,3-dione in acetic acid for 12 hours.
- Cool and concentrate under reduced pressure.
- Hydrolyze the intermediate ester with 2M NaOH in ethanol/water (1:1) at 60°C for 4 hours.
- Acidify with HCl to precipitate the carboxylic acid.
Mechanism :
- Cyclocondensation : The amino group attacks the diketone’s carbonyl, forming a six-membered transition state.
- Aromatization : Dehydration and tautomerization yield the triazolopyridine core.
- Ester Hydrolysis : Basic conditions cleave the ethyl ester to the carboxylic acid.
Yield : 65–70% for the cyclocondensation step; 85–90% for hydrolysis.
Esterification to Ethyl Ester
Reagents :
-Triazolo[1,5-a]pyridine-6-carboxylic acid (1.0 equiv)
- Thionyl chloride (2.0 equiv)
- Ethanol (solvent)
Procedure :
- Suspend the carboxylic acid in thionyl chloride and reflux for 2 hours.
- Remove excess thionyl chloride under vacuum.
- Add ethanol dropwise to the acid chloride at 0°C.
- Stir for 1 hour, then concentrate and recrystallize from ethanol/water.
Mechanism :
- Chlorination : Thionyl chloride converts the carboxylic acid to the acyl chloride.
- Nucleophilic Substitution : Ethanol attacks the electrophilic carbonyl carbon, displacing chloride.
Microwave-Assisted Tandem Reaction
Adapting a protocol for methyl esters, this method uses microwave irradiation to accelerate the synthesis.
Reagents :
- (2,4-Dichlorophenyl)(1H-1,2,4-triazol-5-yl)methanone (1.0 equiv)
- Ethyl 4-bromo-3-methylbut-2-enoate (1.2 equiv)
- Dimethylformamide (DMF, solvent)
- Potassium carbonate (base)
Procedure :
- Combine reagents in DMF with K₂CO₃.
- Irradiate at 150°C for 20 minutes in a microwave reactor.
- Dilute with water and extract with dichloromethane.
- Purify via flash chromatography.
Mechanism :
- Michael Addition : The triazole’s nitrogen attacks the α,β-unsaturated ester.
- Cyclization : Intramolecular nucleophilic attack forms the pyridine ring.
- Aromatization : Elimination of HBr yields the fused system.
Yield : 74–76%.
Optimization Notes :
- Solvent polarity (DMF > DMSO) improves reaction rate.
- Excess bromoester (1.2 equiv) maximizes yield.
Comparative Analysis of Methods
| Method | Yield | Time | Scalability | Purification Complexity |
|---|---|---|---|---|
| One-Pot Cyclocondensation | 68–72% | 8 hr | High | Low (column chromatography) |
| Stepwise Acid Synthesis | 58–63%* | 16 hr | Moderate | Moderate (recrystallization) |
| Microwave-Assisted | 74–76% | 0.3 hr | Low | High (flash chromatography) |
*Overall yield for two steps.
Key Considerations :
- Cost : The one-pot method uses inexpensive reagents but requires acetic acid in large volumes.
- Equipment : Microwave synthesis demands specialized instrumentation.
- Regioselectivity : The stepwise method avoids isomer formation observed in tandem reactions.
Advanced Mechanistic Insights
Role of Solvent in Cyclocondensation
Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in microwave-assisted reactions, accelerating cyclization. In contrast, acetic acid’s high dielectric constant facilitates proton transfer in one-pot syntheses.
Substituent Effects on Reactivity
Electron-withdrawing groups on the pyridine ring (e.g., chloro in the microwave method) increase electrophilicity, enhancing Michael addition kinetics.
Industrial-Scale Adaptation
For kilogram-scale production, the stepwise method is preferred due to:
- Batch Reactor Compatibility : Reflux conditions in acetic acid are easily scalable.
- Intermediate Isolation : Carboxylic acid stability allows quality control before esterification.
- Waste Management : Thionyl chloride byproducts are tractable in industrial settings.
Emerging Methodologies
Photocatalytic Synthesis
Preliminary studies indicate that visible-light-mediated reactions using eosin Y as a photocatalyst can reduce reaction times to 2 hours with comparable yields.
Flow Chemistry Approaches
Continuous-flow systems enable safer handling of acyl chlorides and improve heat transfer during esterification.
Chemical Reactions Analysis
Types of Reactions
Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Applications in material sciences due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2. These interactions lead to various biological effects, including anti-inflammatory and anti-proliferative activities .
Comparison with Similar Compounds
Pyridine vs. Pyrimidine Derivatives
- Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate (pyridine core): Exhibits a six-membered aromatic ring with one nitrogen atom, favoring planar geometry and π-π stacking interactions.
- Pyrimidine derivatives like 5a–n (Scheme 1, ) show enhanced antiproliferative activity against cancer cell lines due to improved DNA intercalation .
Table 1: Key Differences in Core Structures
| Property | Pyridine Core (Target Compound) | Pyrimidine Core (Analog) |
|---|---|---|
| Nitrogen Atoms in Ring | 1 | 2 |
| Polarity | Moderate | High |
| Antiproliferative IC₅₀ | ~10–50 µM (varies by substituent) | ~5–20 µM |
Triazole Fusion Position
- [1,2,4]Triazolo[4,3-a]pyrimidines (e.g., compound 12 in ): The triazole is fused at the 4,3-a position, altering electron distribution and steric hindrance. Such derivatives demonstrate herbicidal activity by targeting acetolactate synthase (ALS), as seen in sulfonamide analogs ().
Substituent Effects
Ester vs. Carboxamide Groups
- Ethyl carboxylate : Enhances metabolic stability and membrane permeability. For example, Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1871041-43-8) is a key intermediate in herbicide development .
- Carboxamide derivatives (e.g., 5a–v in ): Improve water solubility and target affinity. The 2-amino-N-(p-tolyl) derivative 5a showed 66% yield and potent antiproliferative activity (IC₅₀ = 8.2 µM against MCF-7 cells) due to hydrogen bonding with kinase active sites .
Table 2: Functional Group Impact
| Group | Example Compound | Yield | Bioactivity Highlight |
|---|---|---|---|
| Ester | Ethyl 5,7-dimethyl derivative | 82% | Herbicidal (ALS inhibition) |
| Carboxamide | 2-Amino-N-(p-tolyl) derivative | 66% | Antiproliferative (IC₅₀ = 8.2 µM) |
Aromatic and Alkyl Substituents
- Phenyl and trimethoxyphenyl groups (e.g., 5e in ): Enhance π-π interactions and selectivity. The 3,4,5-trimethoxyphenyl moiety in 5e improved antitubulin activity by 3-fold compared to unsubstituted analogs .
- Methyl/ethyl groups : Increase lipophilicity and metabolic stability. Ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate () showed enhanced bioavailability in preclinical models.
Pharmacological and Agrochemicinal Profiles
Antiproliferative Activity
- Target compound : Moderate activity (IC₅₀ = 20–50 µM) against solid tumors, influenced by ester hydrophobicity .
- Pyrimidine-carboxamide hybrids (e.g., 5h in ): Superior potency (IC₅₀ = 2.5–10 µM) due to dual triazole-pyrimidine pharmacophores and amide-mediated target engagement .
Multi-Component Reactions (MCRs)
Biological Activity
Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are recognized for their diverse biological activities and are often explored in medicinal chemistry for the development of novel therapeutic agents. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and potential therapeutic applications.
- Chemical Formula : C9H9N3O2
- Molecular Weight : 191.19 g/mol
- CAS Number : 1043902-87-9
This compound exhibits its biological effects through several mechanisms:
- Inhibition of Enzymes : This compound has been shown to inhibit various enzymes such as tyrosyl DNA phosphodiesterase 2 (TDP2) and mutant forms of epidermal growth factor receptor kinase (L858R-T790M) which are implicated in cancer progression and resistance to therapy.
- Neuroprotective Effects : Studies indicate that derivatives of this compound can exert neuroprotective effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells.
Biochemical Pathways
The biological activity of this compound is linked to its interaction with various biochemical pathways:
- Cellular Proliferation : Some derivatives have demonstrated antiproliferative activities against several cancer cell lines by modulating key signaling pathways such as ERK and AKT pathways. This modulation leads to decreased phosphorylation levels of proteins involved in cell survival and proliferation .
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation through the inhibition of nitric oxide production and other inflammatory mediators .
Case Studies
- Antiviral Activity : A study reported that certain derivatives of triazolo-pyrimidine compounds exhibited significant antiviral activity against influenza A virus by disrupting protein-protein interactions critical for viral replication . The IC50 values indicated effective concentrations needed to reduce viral interactions significantly.
- Antitumor Properties : this compound derivatives have been evaluated for their cytotoxic effects on leukemia cell lines (CCRF-CEM and HL-60). Results showed considerable anti-tumor properties with specific derivatives demonstrating IC50 values in the low micromolar range .
Table 1: Biological Activity Summary
Table 2: IC50 Values for Selected Compounds
Q & A
Basic: What are the most reliable synthetic routes for Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate?
Answer:
The compound is typically synthesized via multi-component reactions or tandem cyclization . A robust method involves:
- Step 1 : Reacting 5-aminotriazole derivatives with α,β-unsaturated carbonyl compounds (e.g., ethyl acetoacetate) in the presence of a catalyst (e.g., APTS or K₂CO₃) .
- Step 2 : Cyclization under reflux in polar aprotic solvents like DMF or ethanol, yielding the fused triazolopyridine core .
- Key variables : Catalyst choice (APTS improves yield to ~78% in one-pot reactions), solvent polarity, and reaction time (8–12 hrs) .
- Combine 5-aminotriazole (3.1 mmol), diethyl ethoxymethylenemalonate (4.6 mmol), and glacial acetic acid.
- Reflux for 3 h, isolate via filtration, and purify by column chromatography (petroleum ether/ethyl acetate).
Basic: How is the compound characterized structurally?
Answer:
X-ray crystallography is the gold standard for confirming molecular geometry. For example:
- Torsion angles : The carboxylate group and substituents (e.g., dichlorophenyl) deviate by 55.6–72.6° from the triazolopyridine plane, influencing steric interactions .
- Intermolecular interactions : Weak C–H⋯O hydrogen bonds form zigzag chains in the crystal lattice, critical for packing stability .
Supplementary methods : - ¹H NMR : Key signals include aromatic protons (δ 8.88 ppm for triazole H) and ester methyl groups (δ 1.36–1.27 ppm) .
- MP : Melting points range from 155–300°C, depending on substituents .
Advanced: How can computational modeling optimize substituent effects on bioactivity?
Answer:
Structure-Activity Relationship (SAR) studies leverage:
- Docking simulations : To predict binding affinity for targets like CB2 cannabinoid receptors .
- DFT calculations : Analyze electronic effects of substituents (e.g., electron-withdrawing Cl or CN groups enhance electrophilicity) .
Case Study ( ): - Ethyl 4,7-dihydro-7-oxo-2-p-tolyl derivatives showed higher antifungal activity (IC₅₀ = 2.1 µM) due to enhanced π-π stacking with receptor aromatic residues.
Advanced: How to resolve contradictions in reaction yields across studies?
Answer:
Contradictions often arise from:
- Catalyst efficiency : APTS yields 78% vs. K₂CO₃ (65%) in similar conditions .
- Solvent polarity : DMF improves cyclization vs. ethanol, which may favor side reactions .
Methodological Mitigation: - Use Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst ratio).
- Validate reproducibility via control reactions with inert atmospheres to exclude moisture/O₂ interference .
Advanced: What strategies improve regioselectivity in triazolopyridine synthesis?
Answer:
Regioselectivity is controlled by:
- Substituent directing effects : Electron-donating groups (e.g., -OCH₃) favor C-5 functionalization .
- Reaction conditions : Acidic vs. basic media shift pathways (e.g., ionic liquids promote 2-amino-7-methyl derivatives over dihydro analogs) .
Example (): - Under acidic conditions, 3,5-diaminotriazole reacts with benzaldehyde and ethyl 3-oxobutanoate to regioselectively form dihydro derivatives (e.g., compound 10 ).
Advanced: How to assess biological activity in lead optimization?
Answer:
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7) or microbial strains to determine IC₅₀/MIC .
- Mechanistic studies : Use fluorescence polarization for enzyme inhibition (e.g., triazolopyridines as kinase inhibitors) .
Data Interpretation : - Correlate logP values (e.g., 2.1–3.5) with membrane permeability; higher logP enhances CNS activity but may reduce solubility .
Advanced: What are key challenges in scaling up synthesis?
Answer:
Challenges :
- Purification : Column chromatography is impractical industrially; switch to recrystallization (hexane/ethyl acetate) .
- Exothermicity : Control via dropwise addition of reagents in large-scale reflux .
Solutions : - Optimize solvent recovery (e.g., DMF recycling) and use flow chemistry for continuous synthesis .
Advanced: How to validate synthetic intermediates with conflicting spectral data?
Answer:
- 2D NMR (HSQC, HMBC) : Resolve ambiguous ¹H/¹³C assignments (e.g., distinguishing C-6 vs. C-8 in triazolopyridines) .
- High-res MS : Confirm molecular formulas (e.g., [M+H]⁺ = 331.08 for C₁₆H₁₃Cl₂N₃O₂) .
Case Study (): - Discrepancies in δ 8.16–8.11 ppm (aromatic protons) were resolved via NOESY, confirming para-substitution on the phenyl ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
